
S-(-)-Aminoglutethimide D-Tartrate Salt
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
S-(-)-Aminoglutethimide D-Tartrate Salt is a chiral compound that has been studied for its potential applications in various fields, including medicine and chemistry. This compound is a derivative of aminoglutethimide, which is known for its use as an aromatase inhibitor and anticonvulsant. The addition of D-tartrate salt enhances its solubility and stability, making it more suitable for various applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of S-(-)-Aminoglutethimide D-Tartrate Salt typically involves the resolution of racemic aminoglutethimide using D-tartaric acid. The process begins with the preparation of aminoglutethimide, which is then reacted with D-tartaric acid to form the diastereomeric salt. The reaction conditions often include controlled temperature and pH to ensure the selective formation of the desired enantiomer .
Industrial Production Methods
Industrial production of this compound involves large-scale resolution techniques. These methods include crystallization and chromatography to separate the desired enantiomer from the racemic mixture. The use of D-tartaric acid as a resolving agent is crucial in this process, as it forms a stable diastereomeric salt with the S-(-)-enantiomer .
化学反応の分析
Types of Reactions
S-(-)-Aminoglutethimide D-Tartrate Salt undergoes various chemical reactions, including:
Oxidation: This reaction can be used to modify the functional groups on the aminoglutethimide moiety.
Reduction: Reduction reactions can be employed to alter the oxidation state of the compound.
Substitution: Substitution reactions are common, where functional groups on the aminoglutethimide are replaced with other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
科学的研究の応用
S-(-)-Aminoglutethimide D-Tartrate Salt has a wide range of scientific research applications:
Chemistry: It is used as a chiral resolving agent and in the synthesis of other chiral compounds.
Biology: The compound is studied for its effects on enzyme inhibition and protein interactions.
作用機序
The mechanism of action of S-(-)-Aminoglutethimide D-Tartrate Salt involves its interaction with specific molecular targets. In the case of its use as an aromatase inhibitor, the compound binds to the aromatase enzyme, preventing the conversion of androgens to estrogens. This inhibition reduces estrogen levels, which is beneficial in the treatment of hormone-dependent cancers . The molecular pathways involved include the inhibition of the aromatase enzyme and subsequent reduction in estrogen synthesis .
類似化合物との比較
Similar Compounds
Racemic Aminoglutethimide: A mixture of both enantiomers, less selective in its action.
L-Tartrate Salts: Similar in structure but with different stereochemistry, affecting their solubility and stability.
Other Aromatase Inhibitors: Compounds like anastrozole and letrozole, which have different chemical structures but similar mechanisms of action
Uniqueness
S-(-)-Aminoglutethimide D-Tartrate Salt is unique due to its chiral nature and the specific interaction with D-tartaric acid, which enhances its solubility and stability. This makes it more effective in certain applications compared to its racemic counterpart and other similar compounds .
特性
CAS番号 |
57288-04-7 |
|---|---|
分子式 |
C₁₇H₂₂N₂O₈ |
分子量 |
382.37 |
同義語 |
S-(-)-3-(4-Aminophenyl)-3-ethyl-2,6-piperidinedione L-Tartrate Salt; l-Aminoglutethimide L-tartrate |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


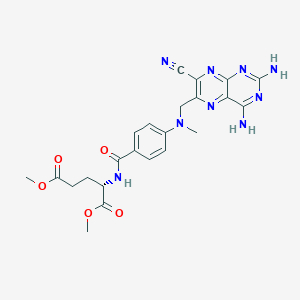
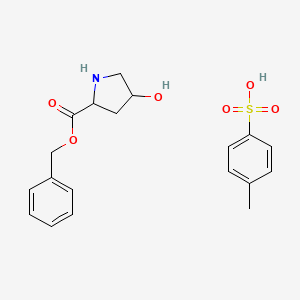



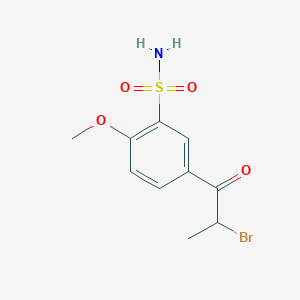

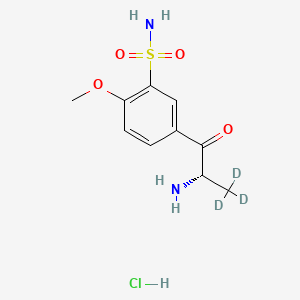
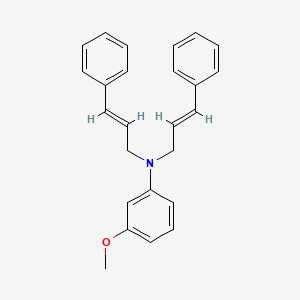
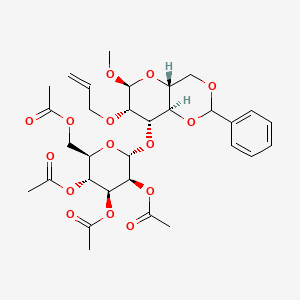
![Imidazolidinetrione, [(phenylmethylene)amino]-](/img/structure/B1140234.png)
![(E/Z)-1-[4-(2-Chloroethoxy)phenyl]-1-(4-hydroxyphenyl)-2-phenyl-1-butene](/img/structure/B1140237.png)
